molecular formula C9H9NO3 B8579272 Methyl 3-formylaminobenzoate

Methyl 3-formylaminobenzoate

Cat. No. B8579272
M. Wt: 179.17 g/mol
InChI Key: KZYPJUCMRUATJB-UHFFFAOYSA-N
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Patent
US06956046B2

Procedure details

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.47 g) was added to a mixture of methyl 3-aminobenzoate (1.50 g), formic acid (748 μL) and dichloromethane (15 mL) under cooling with ice-water, and the mixture was stirred at the same temperature for ten minutes under nitrogen atmosphere and stirred at room temperature for fourteen hours. The reaction mixture was poured into ice-water (30 mL) to be separated and the aqueous layer was extracted with dichloromethane. The organic layer was washed with water and an aqueous sodium hydrogencarbonate solution successively, and dried over anhydrous sodium sulfate. After the solvent was removed under reduced pressure, the residue obtained was washed with ether and dried to obtain the titled compound (1.61 g) as crystals.
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
748 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C(N=C=NCCCN(C)C)C.[NH2:13][C:14]1[CH:15]=[C:16]([CH:21]=[CH:22][CH:23]=1)[C:17]([O:19][CH3:20])=[O:18].[CH:24](O)=[O:25]>ClCCl>[CH:24]([NH:13][C:14]1[CH:15]=[C:16]([CH:21]=[CH:22][CH:23]=1)[C:17]([O:19][CH3:20])=[O:18])=[O:25] |f:0.1|

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
1.5 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1
Name
Quantity
748 μL
Type
reactant
Smiles
C(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
30 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for ten minutes under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for fourteen hours
CUSTOM
Type
CUSTOM
Details
to be separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium hydrogencarbonate solution successively, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
WASH
Type
WASH
Details
was washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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